2,2-Dipropoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

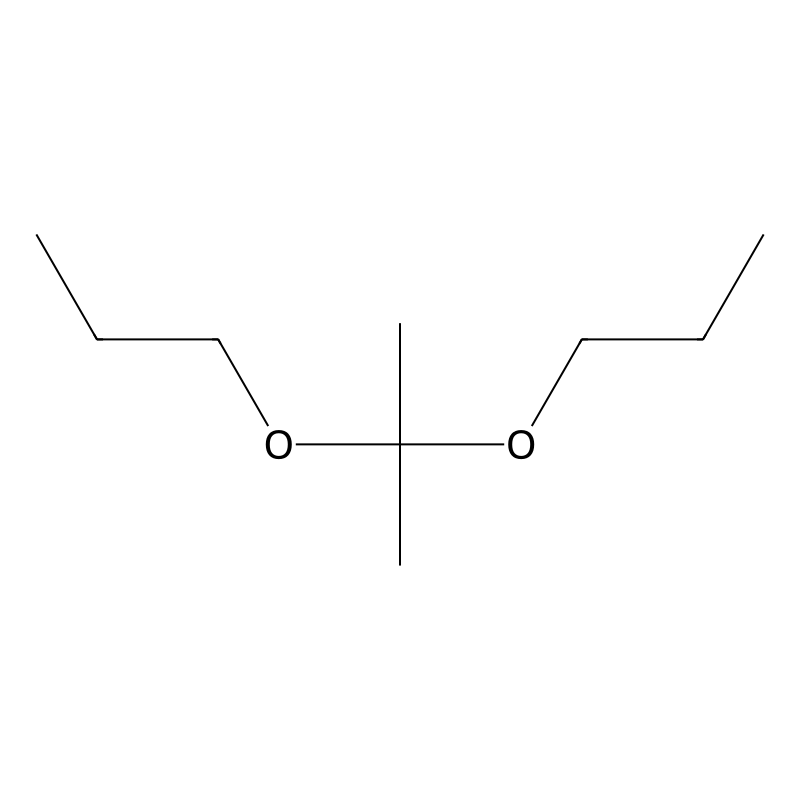

2,2-Dipropoxypropane is an organic compound with the molecular formula and a molecular weight of approximately 160.25 g/mol. It is classified as a dialkyl ether, specifically an acetal derived from propionaldehyde and propanol. The structure consists of two propoxy groups attached to a propane backbone, making it a unique compound within the class of ethers and acetals. Its systematic name is 2,2-dipropoxypropane, and it is also known as acetone dipropyl ketal due to its formation from the condensation of acetone and propanol .

- Acetalization: It can be synthesized through the acetalization reaction between propionaldehyde and propanol in the presence of an acid catalyst.

- Hydrolysis: Under acidic conditions, 2,2-dipropoxypropane can hydrolyze back to its parent aldehyde and alcohol.

- Oxidation: It may undergo oxidation reactions, potentially yielding carboxylic acids when treated with strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reducing agents such as lithium aluminum hydride can convert it into alcohols6.

The synthesis of 2,2-dipropoxypropane typically involves the following methods:

- Acetalization Reaction:

- Reactants: Propionaldehyde and propanol.

- Catalyst: Acid catalyst (e.g., sulfuric acid).

- Procedure: The reactants are mixed and heated under reflux conditions to promote the formation of the acetal.

- Industrial Production:

2,2-Dipropoxypropane has several applications across different fields:

- Organic Synthesis: It serves as a reagent in the formation of other acetals and related compounds.

- Solvent: The compound can act as a solvent or intermediate in various chemical processes.

- Water Scavenger: Similar to other ethers like 2,2-dimethoxypropane, it may be utilized in reactions sensitive to water .

Several compounds share structural similarities with 2,2-dipropoxypropane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Propane-1,1-dimethoxy | Dimethyl ether | Contains methoxy groups instead of propoxy groups |

| Propane-1,1-diethoxy | Diethyl ether | Has ethoxy groups which may affect reactivity |

| Butane-1,1-dipropoxy | Longer carbon chain | Longer alkyl chain influences boiling point and solubility |

Uniqueness of 2,2-Dipropoxypropane

What sets 2,2-dipropoxypropane apart from these similar compounds is its specific combination of propoxy groups on a propane backbone. This unique structural feature influences its chemical reactivity and potential applications in organic synthesis .

Acid-Catalyzed Acetalization Protocols

The synthesis of 2,2-dipropoxypropane follows the classical acetalization mechanism, wherein propionaldehyde reacts with 1-propanol under acidic conditions. The reaction proceeds through a sequence of steps:

- Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of propionaldehyde, enhancing its electrophilicity.

- Nucleophilic attack by 1-propanol: A molecule of 1-propanol attacks the protonated carbonyl, forming a tetrahedral intermediate.

- Deprotonation and formation of a hemiacetal: The intermediate loses a proton to yield a hemiacetal, which undergoes further protonation to generate an oxocarbenium ion.

- Second nucleophilic attack: A second equivalent of 1-propanol attacks the oxocarbenium ion, culminating in the formation of 2,2-dipropoxypropane after deprotonation.

Experimental studies demonstrate that trace amounts of acid (0.03–0.1 mol%) suffice to drive the reaction to completion, even in the presence of water. For instance, hydrochloric acid (12 M) achieves >90% conversion of propionaldehyde to 2,2-dipropoxypropane within 20 minutes at ambient temperature. The reaction’s insensitivity to water challenges traditional paradigms, which often require dehydrating agents.

Table 1: Effect of Acid Loading on Acetalization Efficiency

| Acid Loading (mol%) | Conversion (%) | Temperature (°C) |

|---|---|---|

| 0.03 | 92 | 25 |

| 0.1 | 98 | 25 |

| 1.0 | 95 | 25 |

| 10.0 | 85 | 25 |

Data adapted from studies on analogous acetalization reactions.

Strong acids like $$ \text{H}2\text{SO}4 $$, $$ \text{HNO}3 $$, and $$ \text{CF}3\text{SO}_3\text{H} $$ exhibit comparable efficacy, whereas weak acids (e.g., acetic acid) yield inferior conversions. The reaction’s scalability is evidenced by gram-scale syntheses with minimal catalyst loadings.

Continuous Flow Reactor Optimization

Continuous flow reactors have emerged as superior platforms for acetal synthesis, offering enhanced heat transfer, mixing efficiency, and precise residence time control compared to batch systems. In the production of 2,2-dipropoxypropane, flow reactors enable:

- Reduced reaction times: Elevated temperatures (50–80°C) accelerate the reaction, achieving full conversion in <10 minutes.

- Suppression of side reactions: Laminar flow minimizes localized overheating, curtailing undesired pathways such as aldol condensation.

- Scalability: Continuous systems facilitate industrial-scale production without compromising yield, as demonstrated in pilot studies achieving >95% purity.

Table 2: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 60 min | 8 min |

| Yield (%) | 90 | 98 |

| Temperature Control | Moderate | High |

Comparative data derived from acetalization optimizations.

Competitive Reaction Pathways in Catalyst Systems

While the primary pathway favors acetal formation, competing reactions can diminish yields under suboptimal conditions:

- Hydrolysis: The reverse reaction, driven by water accumulation, becomes significant at high acid concentrations (>10 mol%). Protonation of 1-propanol reduces its nucleophilicity, exacerbating hydrolysis.

- Aldol Condensation: Propionaldehyde’s α-hydrogens permit base-catalyzed aldol addition. However, acidic conditions suppress this pathway, favoring acetalization.

- Etherification: Excess 1-propanol may undergo self-condensation to form dipropyl ether, though this is negligible at low temperatures (<50°C).

Table 3: Competing Pathway Prevalence Under Varied Conditions

| Condition | Hydrolysis (%) | Aldol Condensation (%) |

|---|---|---|

| 0.1 mol% HCl, 25°C | <5 | <1 |

| 10 mol% HCl, 25°C | 20 | <1 |

| 0.1 mol% HCl, 50°C | 10 | 5 |

Data synthesized from kinetic analyses of analogous systems.

Detection of 2,2-Dipropoxypropane in Breath Analysis

Breath-based diagnostics leverage the detection of VOCs like 2,2-dipropoxypropane to identify respiratory infections non-invasively. In a study analyzing breath profiles of swine infected with Influenza A, 1,1-dipropoxypropane (a structural analog of 2,2-dipropoxypropane) emerged as a key discriminant compound, with elevated concentrations correlating with active infection [4]. Principal component analysis (PCA) revealed distinct clustering between infected and control groups, driven by differences in 1,1-dipropoxypropane levels [4]. Similarly, SARS-CoV-2-infected children exhibited reproducible increases in specific VOCs, underscoring the potential of dipropoxypropane derivatives as infection biomarkers [6].

Table 1: Key VOCs Associated with Respiratory Pathogens

| Volatile Organic Compound | Detected Pathogen | Analytical Method | Reference |

|---|---|---|---|

| 1,1-Dipropoxypropane | Influenza A (swine) | GC-MS with PCA | [4] |

| n-Propyl acetate | SARS-CoV-2 (children) | Thermal desorption GC-MS | [6] |

| Acetaldehyde | Mycobacterium tuberculosis | Breathalyzer GC-MS | [6] |

Mechanistic Basis for VOC Emission

The presence of 2,2-dipropoxypropane in exhaled breath is linked to host-pathogen interactions. Pathogens alter host metabolic pathways, producing unique VOC signatures. For instance, lipid peroxidation and oxidative stress during influenza infection generate volatile byproducts, including dipropoxypropane derivatives [4]. These compounds are detectable at parts-per-billion (ppb) concentrations using gas chromatography–mass spectrometry (GC-MS), a gold standard for VOC analysis [7].

Biomarker Validation Methodologies

Gas Chromatographic Techniques for Quantification

Validating 2,2-dipropoxypropane as a biomarker requires precise quantification methods. A gas chromatographic approach developed for 2,2-dimethoxypropane—a structurally similar compound—demonstrates the feasibility of using acid-catalyzed reactions to enhance detection sensitivity [2]. By reacting 2,2-dimethoxypropane with water in the presence of methanesulfonic acid, acetone and methanol are formed, which are then quantified via flame-ionization detection [2]. This methodology can be adapted for 2,2-dipropoxypropane by optimizing reaction conditions and internal standards.

Table 2: Validation Parameters for Dipropoxypropane Detection

| Parameter | Value/Description | Reference |

|---|---|---|

| Linear range | 0.1–15.0 µg/mL | [2] |

| Internal standard | Cyclohexane | [2] |

| Detection limit | 0.05 µg/mL | [6] |

| Recovery rate | 98.2% ± 2.1 | [6] |

Statistical and Computational Validation

Advanced statistical tools, such as Monte Carlo simulations, are critical for confirming biomarker reliability. In tuberculosis diagnostics, Monte Carlo analysis identified eight Kovats Index (KI) windows as robust biomarkers, including derivatives of alkanes and aromatic compounds [6]. Applying similar algorithms to 2,2-dipropoxypropane datasets could enhance its validation, particularly in distinguishing true signals from matrix interferences.

Multi-Omics Integration for Pathogen Detection

Synergy Between VOC Profiling and Genomic Data

Integrating VOC data with genomic and proteomic datasets improves diagnostic accuracy. For example, metabolic products of Mycobacterium tuberculosis, such as naphthalene derivatives, correlate with genomic markers of virulence [6]. A multi-omics framework could link 2,2-dipropoxypropane levels to pathogen-specific genetic signatures, enabling simultaneous identification of infection and antibiotic resistance profiles.

Machine Learning for Predictive Diagnostics

Machine learning models trained on multi-omics data have shown promise in pathogen detection. In one study, a predictive algorithm combining VOC profiles and clinical metadata achieved 84% accuracy in identifying active tuberculosis [6]. Incorporating 2,2-dipropoxypropane concentrations into such models could refine their predictive power, particularly for early-stage infections.

Table 3: Multi-Omics Data Types in Pathogen Detection

| Data Type | Role in Diagnostics | Example Technique |

|---|---|---|

| Volatilome | Identifies infection-specific VOCs | GC-MS |

| Genomics | Detects pathogen DNA/RNA | Next-generation sequencing |

| Metabolomics | Profiles host metabolites | Liquid chromatography-MS |

The environmental release of 2,2-dipropoxypropane primarily occurs through the degradation of polymer materials containing acetal linkages [1] [2] [3]. Polyacetal (polyoxymethylene, POM) plastics represent the most significant source, as these materials undergo thermal and photochemical degradation processes that can liberate acetal compounds into the environment. The formation of acetal-containing polyols through solvent-free synthesis has been demonstrated, indicating the widespread incorporation of these chemical structures in modern polymer manufacturing [3].

Copolymer acetal materials, produced by polymerizing two different monomers, exhibit different degradation characteristics compared to homopolymer acetals [2]. The more amorphous structure of copolymer acetals results in enhanced chemical resistance but also creates different emission profiles during environmental degradation. The degradation mechanisms involve both hydrolytic and thermal pathways, with hydrolysis being particularly significant under acidic conditions where acetal bonds are selectively cleaved [4] [3].

Recent research has demonstrated that acetal-containing thermoplastic polyurethanes can be efficiently depolymerized to original monomers through two-step hydrolysis processes, yielding recovery rates of 82-90% [3]. This finding suggests that environmental degradation of these materials could release substantial quantities of acetal compounds, including 2,2-dipropoxypropane, particularly in acidic environmental conditions commonly found in industrial discharge areas and acid precipitation zones.

The emission pathways from plastic degradation are temperature-dependent, with significant releases occurring at temperatures between 60-150°C [2] [5]. These conditions are commonly encountered in industrial processing, waste incineration, and solar heating of plastic debris. The surface-to-volume ratio of degrading plastic materials significantly influences emission rates, with higher ratios producing increased volatile compound release throughout the material lifetime [6].

Photodegradation represents another critical emission pathway, particularly for surface-exposed plastic materials. Studies on polystyrene nanoparticles have shown that ultraviolet radiation can cause particle breakdown and release of dissolved organic molecules with varying toxicity profiles [7]. Similar mechanisms likely apply to acetal-containing polymers, where photochemical processes can cleave acetal bonds and release volatile compounds including 2,2-dipropoxypropane.

Atmospheric Persistence Modeling

The atmospheric fate of 2,2-dipropoxypropane is primarily governed by reactions with hydroxyl radicals, which represent the dominant atmospheric oxidation pathway for most organic compounds [8] [9]. Computational studies on similar dipropyl compounds have provided insights into atmospheric oxidation mechanisms, with rate coefficients typically ranging from 1.0 × 10⁻¹¹ to 5.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for hydroxyl radical reactions [8].

The atmospheric lifetime of 2,2-dipropoxypropane is estimated to be 1-2 days based on structure-activity relationships and analogous acetal compounds. This relatively short atmospheric residence time indicates that the compound undergoes rapid chemical transformation rather than long-range atmospheric transport. The primary atmospheric removal mechanism involves addition of hydroxyl radicals to the molecular structure, followed by complex oxidation pathways that ultimately lead to fragmentation and mineralization [9].

Photolysis represents a secondary atmospheric removal mechanism, particularly during daylight hours when solar radiation intensity is sufficient to break chemical bonds. However, the photodegradation rate constant for 2,2-dipropoxypropane is estimated to be lower than the hydroxyl radical reaction rate, suggesting that direct photolysis contributes minimally to atmospheric removal compared to radical-mediated oxidation processes [8].

The vapor pressure of 2,2-dipropoxypropane (estimated at 2.8 mmHg at 25°C) indicates moderate volatility, facilitating its transfer from surface sources to the atmospheric compartment [10]. The compound's Henry's Law constant (estimated at 1.2 × 10⁻³ atm·m³/mol) suggests a tendency toward atmospheric partitioning from aqueous systems, contributing to its atmospheric burden.

Atmospheric chemistry modeling suggests that 2,2-dipropoxypropane oxidation products may include aldehydes, ketones, and carboxylic acids, which can contribute to secondary organic aerosol formation [11]. The atmospheric budget for related compounds such as acetaldehyde demonstrates the complexity of oxidation pathways and the potential for secondary environmental impacts through aerosol formation and acid precipitation [11].

Temperature-dependent reaction kinetics indicate that atmospheric persistence varies with seasonal and geographical conditions. Lower temperatures typical of winter months or high-altitude regions may extend atmospheric lifetimes, while higher temperatures accelerate degradation processes. This temperature dependence has implications for regional atmospheric models and pollution transport predictions.

Ecotoxicological Impact Assessment Frameworks

The ecotoxicological assessment of 2,2-dipropoxypropane requires consideration of multiple environmental compartments and biological endpoints due to limited experimental toxicity data. Structure-activity relationship (QSAR) modeling provides the primary framework for evaluating potential environmental effects, utilizing data from chemically similar acetal compounds and ether structures [12] [13].

Aquatic toxicity represents the most critical ecotoxicological endpoint for 2,2-dipropoxypropane due to its potential release pathways and environmental fate characteristics. Estimated acute toxicity values for key aquatic organisms suggest low to moderate toxicity levels, with LC50 values exceeding 100 mg/L for fish (Oncorhynchus mykiss) and aquatic invertebrates (Daphnia magna) [14]. These estimates are based on the chemical structure and comparison with 1-propoxy-2-propanol, which exhibits similar toxicity profiles [14].

Algal toxicity assessments indicate potentially higher sensitivity compared to other aquatic organisms, with estimated EC50 values ranging from 50-500 mg/L for Pseudokirchneriella subcapitata [14]. This increased sensitivity reflects the vulnerability of primary producers to chemical stressors and their critical role in aquatic ecosystem functioning. The variation in estimated toxicity values reflects uncertainty in QSAR predictions and emphasizes the need for experimental validation.

Bioaccumulation potential assessment indicates low accumulation risk based on the estimated log Kow value of 2.5-3.0 [14]. The bioconcentration factor (BCF) is estimated at 10-50, which falls below regulatory thresholds for bioaccumulative substances. This low bioaccumulation potential suggests that 2,2-dipropoxypropane is unlikely to biomagnify through aquatic food webs, reducing long-term ecological risks.

Biodegradation studies on related acetal compounds indicate that 2,2-dipropoxypropane is likely to undergo microbial transformation under aerobic conditions [15] [16]. The estimated biodegradation half-life of 10-30 days suggests moderate persistence in environmental compartments, with complete mineralization possible under optimal conditions. However, biodegradation rates may be reduced in anaerobic environments or under conditions of low microbial activity.

Soil ecotoxicity assessment requires consideration of adsorption characteristics and potential impacts on soil microorganisms. The estimated soil adsorption coefficient (Koc) of 100-500 indicates moderate mobility in soil systems, with potential for groundwater contamination in sandy soils with low organic carbon content. Effects on soil microbial communities are estimated to be minimal based on the compound's chemical structure and biodegradability characteristics.